10-O-Decarbamoyl-10-O-methanesulfonylmitomycin C
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Overview
Description
10-O-Decarbamoyl-10-O-methanesulfonylmitomycin C is a derivative of mitomycin C, a well-known antitumor antibiotic. This compound is characterized by the removal of the carbamate group at the C10 position and the addition of a methanesulfonyl group. It exhibits potent cytotoxicity and has been studied for its unique mechanism of action and potential therapeutic applications .
Preparation Methods
The synthesis of 10-O-Decarbamoyl-10-O-methanesulfonylmitomycin C involves several steps The starting material, mitomycin C, undergoes a decarbamoylation reaction to remove the carbamate group at the C10 positionThe reaction conditions typically involve the use of strong acids or bases and specific solvents to facilitate the transformations . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
10-O-Decarbamoyl-10-O-methanesulfonylmitomycin C undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
10-O-Decarbamoyl-10-O-methanesulfonylmitomycin C has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying DNA alkylation and cross-linking mechanisms.
Biology: Its ability to form DNA adducts makes it a valuable tool for studying DNA damage and repair pathways.
Mechanism of Action
The mechanism of action of 10-O-Decarbamoyl-10-O-methanesulfonylmitomycin C involves DNA alkylation and cross-linking. This compound forms DNA adducts, leading to DNA damage and subsequent cell death. It activates a p53-independent cell death pathway, making it effective against cancer cells with p53 mutations. The molecular targets include DNA and various proteins involved in DNA repair and cell cycle regulation .
Comparison with Similar Compounds
10-O-Decarbamoyl-10-O-methanesulfonylmitomycin C is unique compared to other mitomycin derivatives due to its specific structural modifications. Similar compounds include:
Mitomycin C: The parent compound, known for its DNA cross-linking ability.
Decarbamoylmitomycin C: Lacks the carbamate group at C10 but does not have the methanesulfonyl group.
Mitomycin A: Another derivative with different functional groups. The uniqueness of this compound lies in its enhanced cytotoxicity and ability to activate p53-independent pathways
Properties
CAS No. |
129784-04-9 |
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Molecular Formula |
C15H19N3O6S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[(4S,6S,7R,8R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl methanesulfonate |
InChI |
InChI=1S/C15H19N3O6S/c1-6-10(16)13(20)9-7(5-24-25(3,21)22)15(23-2)14-8(17-14)4-18(15)11(9)12(6)19/h7-8,14,17H,4-5,16H2,1-3H3/t7-,8-,14-,15+/m0/s1 |
InChI Key |
TYMWWHDEQWCNHF-WNLIEFGISA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@H]2COS(=O)(=O)C)OC)N4)N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COS(=O)(=O)C)OC)N4)N |
Origin of Product |
United States |
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